Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1824288-96-1
VCID: VC4187280
InChI: InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-7-11-12-9(10)13(7)5-6/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CN2C(=NN=C2Br)C=C1
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.086

Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

CAS No.: 1824288-96-1

Cat. No.: VC4187280

Molecular Formula: C9H8BrN3O2

Molecular Weight: 270.086

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate - 1824288-96-1

Specification

CAS No. 1824288-96-1
Molecular Formula C9H8BrN3O2
Molecular Weight 270.086
IUPAC Name ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-7-11-12-9(10)13(7)5-6/h3-5H,2H2,1H3
Standard InChI Key SPYYVVLTACWPLV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C(=NN=C2Br)C=C1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of a bicyclic system where a 1,2,4-triazole ring is fused to a pyridine ring at positions 4 and 3-a, respectively. The bromine substituent at position 3 and the ethyl carboxylate group at position 6 introduce steric and electronic modifications that influence its chemical behavior .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₈BrN₃O₂
Molecular Weight270.086 g/mol
IUPAC NameEthyl 3-bromo- triazolo[4,3-a]pyridine-6-carboxylate
SMILESCCOC(=O)C1=CN2C(=NN=C2Br)C=C1
InChI KeySPYYVVLTACWPLV-UHFFFAOYSA-N

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves multi-step sequences starting from pyridine precursors. A common route includes:

  • Cyclocondensation: 5-Aminopyridine-2-carboxylic acid derivatives react with hydrazine to form triazole intermediates.

  • Bromination: Electrophilic bromination at position 3 using N-bromosuccinimide (NBS) under radical or acidic conditions .

  • Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution .

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
CyclizationHydrazine hydrate, EtOH, 80°C65–70
BrominationNBS, AIBN, CCl₄, reflux80–85
EsterificationEthyl chloroformate, DMAP, DCM90–95

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or moisture. Solubility data remain limited, though it is sparingly soluble in polar aprotic solvents like DMSO (20–25 mg/mL) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.45 (q, 2H, OCH₂), 7.92 (d, 1H, pyridine-H), 8.67 (s, 1H, triazole-H).

  • MS (ESI+): m/z 271.08 [M+H]⁺, 273.08 [M+2+H]⁺ (Br isotope pattern) .

Biological Activity and Applications

Kinase Inhibition

Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, suggesting anticancer potential.

Table 3: Predicted Biological Targets

TargetBinding Affinity (kcal/mol)Proposed Mechanism
EGFR Kinase−9.2Competitive ATP inhibition
DNA Gyrase−8.5Topoisomerase inhibition
CYP3A4−7.8Metabolic modulation
HazardPrecautionary Measure
Skin contactWash with soap/water; seek medical attention if rash develops
InhalationMove to fresh air; administer oxygen if breathing is labored
Spill managementAbsorb with inert material; dispose as hazardous waste

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for:

  • Anticancer agents: Analogues with modified ester groups show enhanced cytotoxicity (IC₅₀: 2–5 µM in HepG2 cells) .

  • Antiviral scaffolds: Suzuki-Miyaura coupling introduces aryl groups targeting viral proteases.

Materials Science

Its rigid heterocyclic core is explored in organic semiconductors, with preliminary charge mobility values of 0.12 cm²/V·s .

Future Directions

  • Solubility Enhancement: Prodrug strategies (e.g., glycosylation) to improve bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation for selective kinase inhibition.

  • Green Synthesis: Catalytic methods using ionic liquids to reduce bromination waste .

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